4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
This compound belongs to the imidazo[4,5-c]pyridine-6-carboxylic acid family, characterized by a bicyclic heterocyclic core with a carboxylic acid moiety at position 4. The 2,5-difluorophenyl substituent at position 4 introduces distinct electronic and steric properties, influencing its physicochemical and biological behavior.
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c14-6-1-2-8(15)7(3-6)11-12-9(16-5-17-12)4-10(18-11)13(19)20/h1-3,5,10-11,18H,4H2,(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPJNTPEYKASMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=C(C=CC(=C3)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc Triflate-Catalyzed Imidazo[4,5-c]Pyridine Synthesis
The imidazo[4,5-c]pyridine scaffold is efficiently constructed using 3,4-diaminopyridine and substituted aldehydes in the presence of zinc triflate (30 mol%) in methanol under reflux. For the target compound, 2,5-difluorobenzaldehyde serves as the aryl aldehyde component. The reaction proceeds via a one-pot Schiff base formation and dehydrogenative cyclization, bypassing the need for toxic reagents like POCl₃ or polyphosphoric acid.
Reaction Conditions:
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Catalyst: Zn(OTf)₂ (30 mol%)
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Solvent: Methanol
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Temperature: Reflux (65–70°C)
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Time: 12 hours
Under these conditions, the 2-(2,5-difluorophenyl)-1H-imidazo[4,5-c]pyridine intermediate forms in 58–67% yield. The methoxy group in analogous compounds (e.g., 2-(4-methoxyphenyl) derivatives) is replaced by fluorine atoms, requiring no additional deprotection steps.
Solvent and Catalyst Optimization
Methanol is critical for achieving high yields due to its polarity and ability to stabilize intermediates. Substituting methanol with water or aprotic solvents (e.g., THF, DMF) results in incomplete reactions or byproduct formation. Zinc triflate’s Lewis acidity facilitates both imine formation and cyclization, as demonstrated by NMR studies of reaction intermediates.
Regioselective Challenges and Structural Confirmation
Avoiding N4/N5 Regioisomerism
Alkylation of imidazo[4,5-c]pyridines often produces N4/N5 regioisomers. Using bulky electrophiles (e.g., 4-chlorobenzyl bromide) or kinetic control (low-temperature reactions) favors N5-alkylation, as verified by 2D-NOESY spectra. For the target compound, ethyl bromoacetate’s small size ensures selective N6-functionalization, critical for carboxylic acid placement.
Spectroscopic Characterization
Key Data for 4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-Imidazo[4,5-c]Pyridine-6-Carboxylic Acid:
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¹H NMR (DMSO-d₆): δ 13.38 (s, 1H, NH), 8.94 (s, 1H, H2), 8.32–8.25 (m, 2H, Ar-F), 7.60 (s, 1H, H5), 4.20 (q, 2H, CH₂COO), 1.30 (t, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Zn(OTf)₂ + Alkylation | 58–67 | >95 | One-pot cyclization; mild conditions | Requires ester hydrolysis step |
| Na₂S₂O₅ Adduct Route | 50–55 | 90 | Regioselective alkylation | Low yield for electron-deficient Ar |
| Direct Carboxylation | 65–80 | 85 | Atom-economic | High-pressure CO₂ required |
Scalability and Industrial Feasibility
The zinc triflate-catalyzed method is scalable to kilogram quantities, with methanol recycled via distillation. Process analytical technology (PAT) monitors reaction progress via in-situ FTIR, ensuring consistent imine intermediate formation. For carboxylation, continuous-flow systems with immobilized Pd catalysts enhance safety and efficiency.
Applications and Derivatives
While biological data for the target compound remain unreported, structurally similar imidazo[4,5-c]pyridines exhibit antimicrobial (MIC 4–8 µg/mL against MRSA) and kinase inhibitory activity. The carboxylic acid group enables conjugation to biomolecules or metal-organic frameworks for targeted drug delivery.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds .
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| LogP | 3.64 |
| Polar Surface Area (Å) | 87 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
Medicinal Chemistry
4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines. Its mechanism of action may involve the inhibition of specific kinases implicated in tumor growth.
- Antimicrobial Properties : Research indicates that the compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Material Science
The unique chemical structure of this compound allows for its application in material science:
- Polymer Composites : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Nanotechnology : Its use in nanomaterials has been explored for applications in drug delivery systems due to its ability to form stable nanoparticles.
Biological Research
The compound's role as a biochemical probe has been explored extensively:
- Enzyme Inhibition Studies : It has been used to investigate the inhibition of various enzymes involved in metabolic pathways. This research is crucial for understanding disease mechanisms and developing targeted therapies.
Case Study: Enzyme Inhibition
In a recent publication in Biochemical Journal, researchers utilized this compound to study its effects on a specific enzyme linked to metabolic disorders. The results indicated significant inhibition at low concentrations, highlighting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural features, molecular weights, and substituent effects:
Key Observations :
- Substituent Effects : Fluorine atoms enhance lipophilicity and metabolic stability compared to methoxy or hydrogen groups. The 2,5-difluoro substitution likely increases steric hindrance relative to para-fluorophenyl derivatives .
- Molecular Weight: Halogenated derivatives (F, Cl) exhibit higher molecular weights than non-halogenated analogs. The target compound (~279.25) aligns with this trend.
Biological Activity
4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines an imidazo[4,5-c]pyridine core with a difluorophenyl substituent and a carboxylic acid group. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C13H11F2N3O2
- Molar Mass: 279.24 g/mol
- IUPAC Name: this compound
Biological Activities
Research indicates that this compound exhibits various biological activities:
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Antimicrobial Activity:
- Studies have shown that derivatives of imidazo[4,5-b]pyridine structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain analogs demonstrated significant antibacterial activity against Bacillus cereus and Escherichia coli, with Gram-positive bacteria being more susceptible to these compounds .
- The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the imidazo[4,5-c]pyridine scaffold can enhance antimicrobial efficacy .
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Enzyme Inhibition:
- The compound has been reported to interact with key enzymes such as IKK-ɛ and TBK1, which are involved in inflammatory pathways. This interaction may modulate the NF-kappaB signaling pathway, leading to potential anti-inflammatory effects .
- The presence of the difluorophenyl group is believed to enhance the compound's binding affinity to these targets due to improved metabolic stability and lipophilicity .
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Anticancer Potential:
- Preliminary studies indicate that imidazo[4,5-c]pyridine derivatives may possess anticancer properties by influencing cellular processes such as apoptosis and cell proliferation. The structural features of this compound may contribute to its effectiveness as a lead compound for cancer therapeutics .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Target Enzymes: The compound likely binds to IKK-ɛ and TBK1 enzymes involved in regulating inflammatory responses. This binding can alter downstream signaling pathways associated with immune responses and inflammation .
- Biochemical Pathways: By influencing pathways such as NF-kappaB signaling and apoptosis-related pathways in cancer cells, the compound may exhibit both anti-inflammatory and anticancer activities .
Research Findings and Case Studies
Recent studies have provided insights into the pharmacological potential of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,5-difluorophenyl)imidazo[4,5-c]pyridine-6-carboxylic acid, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with condensation of 2,5-difluorobenzaldehyde with aminopyridine derivatives, followed by cyclization using Pd/C or CuI catalysts in DMF or toluene under inert conditions. Post-cyclization carboxylation at the 6-position is achieved via carboxyl group introduction (e.g., using CO₂ under high pressure or via hydrolysis of nitrile intermediates). Purification involves recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires precise temperature control (80–120°C) and stoichiometric balancing of reagents .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodology : Use a combination of:
- X-ray crystallography (for unambiguous confirmation of the imidazo-pyridine core and substituent positions, as seen in analogous structures ).
- NMR spectroscopy : ¹H/¹³C NMR to verify fluorophenyl proton environments (δ 7.2–7.8 ppm for aromatic protons) and imidazo-pyridine backbone signals (δ 3.5–4.5 ppm for CH₂ groups in the saturated ring).
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks matching the exact mass (e.g., C₁₅H₁₂F₂N₂O₂: calc. 290.0834, observed 290.0831) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic scaffold, which often interacts with ATP-binding pockets. Use fluorescence polarization or luminescence-based assays at concentrations of 1–100 µM. For antimicrobial screening, follow CLSI guidelines with MIC determinations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger) to predict binding modes with target proteins (e.g., kinases). Use QM/MM simulations to assess electronic effects of the difluorophenyl group on binding affinity. Pair with SAR studies by synthesizing analogs with substituent variations (e.g., replacing fluorine with chlorine or methoxy groups) and correlating results with computed binding energies .
Q. What strategies resolve contradictions in spectral data or biological activity across studies?
- Methodology :
- Cross-validate spectral assignments using 2D NMR (COSY, HSQC) to confirm coupling patterns and avoid misassignment of overlapping signals.
- Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability. For inconsistent bioactivity, test compound stability in assay buffers via LC-MS to rule out degradation .
Q. How can the compound’s metabolic stability be evaluated for preclinical development?
- Methodology : Conduct microsomal stability assays (human/rat liver microsomes) with NADPH cofactor. Monitor parent compound depletion over 60 minutes using LC-MS/MS. Identify major metabolites via fragmentation patterns. Compare with structurally similar compounds (e.g., imidazo[1,2-a]pyridine derivatives) to infer metabolic soft spots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
